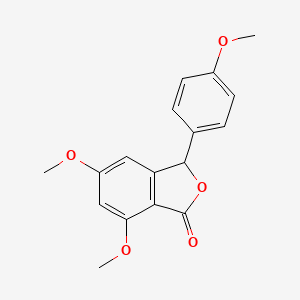

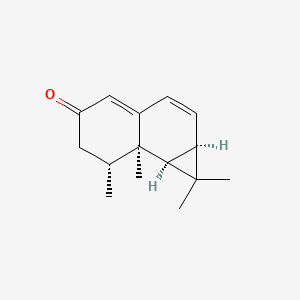

![molecular formula C14H18Cl2N2O B593701 N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide CAS No. 1580956-92-8](/img/structure/B593701.png)

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

甲基多巴通过代谢为α-甲基去甲肾上腺素发挥作用,α-甲基去甲肾上腺素作为选择性α-2肾上腺素能受体激动剂。 这种代谢物被摄取到突触前囊泡中,并代替去甲肾上腺素释放,导致肾上腺素能神经元外流的抑制和血管收缩肾上腺素能信号的减少 . 这通过降低外周血管阻力导致血压下降 .

生化分析

Biochemical Properties

N,N-didesmethyl AH 7921 interacts with various enzymes, proteins, and other biomolecules. It is a μ-opioid receptor agonist . The nature of these interactions is primarily through binding to the μ-opioid receptor, which triggers a series of biochemical reactions.

Cellular Effects

N,N-didesmethyl AH 7921 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to be a potent respiratory depressant .

Molecular Mechanism

The molecular mechanism of action of N,N-didesmethyl AH 7921 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor agonist, it exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of N,N-didesmethyl AH 7921 change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N,N-didesmethyl AH 7921 vary with different dosages in animal models. It has been found to produce antinociceptive effects, decreased respiratory rate, and decreased pulse rate more efficiently than morphine at the same dose .

Metabolic Pathways

N,N-didesmethyl AH 7921 is involved in metabolic pathways that include interactions with enzymes or cofactors . It is a predominant metabolite of AH 7921 incubated with human liver microsomes .

准备方法

甲基多巴可以通过几种合成路线合成。一种常见的方法是 3,4-二羟基苯甲醛与硝基甲烷反应,形成 3,4-二羟基-β-硝基苯乙烯,然后将其还原为 3,4-二羟基苯乙醛。 该中间体进一步与甲胺反应生成甲基多巴 . 工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化,确保高收率和纯度 .

化学反应分析

甲基多巴会发生各种化学反应,包括:

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾和还原剂如硼氢化钠 . 这些反应形成的主要产物包括甲基多巴胺、甲基多巴醌和α-甲基-3,4-二羟基苯乙胺 .

科学研究应用

甲基多巴具有广泛的科学研究应用:

相似化合物的比较

甲基多巴因其作用机制及其适用于孕妇而不同于其他降压药。类似化合物包括:

属性

IUPAC Name |

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONJCCUJYOMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344929 |

Source

|

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580956-92-8 |

Source

|

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

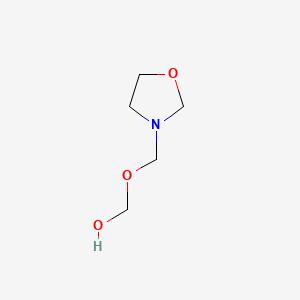

![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)

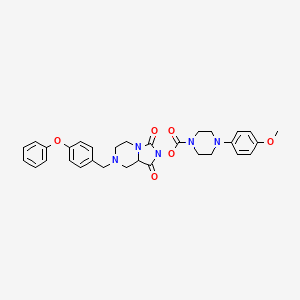

![Propanoic acid, 2-methyl-, 2-[(methoxyamino)carbonyl]hydrazide](/img/new.no-structure.jpg)

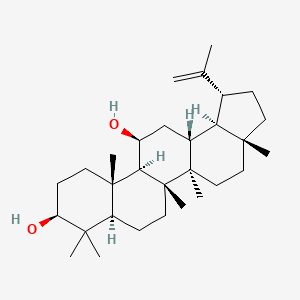

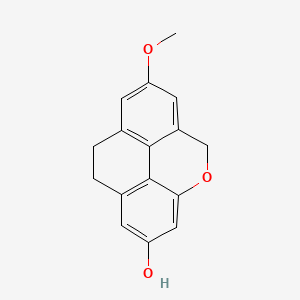

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)